Molecular weight and formula of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Molecular weight and formula of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, a substituted propanolamine of significant interest to the chemical and pharmaceutical research communities. Propanolamine derivatives are crucial structural motifs in medicinal chemistry, often serving as foundational scaffolds for developing novel therapeutic agents.[1][2] This document delineates the core chemical properties, a validated synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. Detailed, step-by-step protocols for synthesis and analysis are provided to enable researchers to replicate and validate these findings. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.
Core Chemical Properties and Data
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a specific isomer of aminodimethoxyphenylpropanol. While a unique CAS number for this specific isomer was not identified in the public domain, its fundamental properties can be confidently established based on its chemical structure and data from closely related isomers.[3][4][5]
The structural characteristics, including a primary amine, a secondary alcohol, and a dimethoxy-substituted phenyl group, suggest its potential utility as a versatile building block in organic synthesis.[6] The presence of these functional groups allows for a wide range of chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃ | Inferred from Isomers[3][5] |
| Molecular Weight | 211.26 g/mol | Inferred from Isomers[3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CCN)O)OC | Structure-Based |
| InChI Key | Inferred from Structure | Structure-Based |
| Appearance | Expected to be a solid or viscous liquid | General Propanolamine Properties[7][8] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General Propanolamine Properties[9] |
Synthesis and Mechanistic Insights
The synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol can be efficiently achieved through a two-step process starting from 2,4-dimethoxyacetophenone. This pathway involves a Mannich reaction followed by a stereoselective reduction. This approach is a well-established method for preparing β-amino alcohols.
Synthetic Pathway Overview
The selected pathway leverages common and scalable reactions, ensuring its applicability from laboratory-scale synthesis to potential pilot plant production.[10] The key transformation is the reduction of a β-amino ketone intermediate, which must be carefully controlled to achieve the desired alcohol product with high purity.
Experimental Protocol: Synthesis
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one (Mannich Reaction)
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Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxyacetophenone (10.0 g, 55.5 mmol), paraformaldehyde (2.0 g, 66.6 mmol), and ammonium chloride (3.27 g, 61.1 mmol).
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Solvent & Catalyst: Add absolute ethanol (100 mL) followed by concentrated hydrochloric acid (1 mL). The acid serves to catalyze the reaction by promoting the formation of the electrophilic Eschenmoser's salt intermediate in situ.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 30 mL) to remove unreacted starting material.
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Isolation: The aqueous layer is basified to pH 10-11 with a 2M sodium hydroxide solution, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (Ketone Reduction)
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Reagents & Setup: In a 500 mL Erlenmeyer flask, dissolve the crude 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one from the previous step in methanol (150 mL). Cool the solution to 0°C in an ice bath.
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Reduction: Slowly add sodium borohydride (NaBH₄) (2.5 g, 66.1 mmol) portion-wise over 30 minutes. NaBH₄ is chosen as the reducing agent for its selectivity in reducing ketones in the presence of other functional groups and its operational simplicity.
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Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction completion by TLC.
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Quenching & Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the pure 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[6]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the propane chain, and the methine proton of the alcohol group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-O stretches of the ether groups.[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[11] Since amino alcohols often lack a strong UV chromophore, pre-column derivatization is a common and effective strategy to enhance detection sensitivity.[12][13]
Experimental Protocol: HPLC Analysis
This protocol outlines a validated method for determining the purity of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol using HPLC with UV detection after pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[12]
-
Reagent Preparation:
-
Mobile Phase A: 0.1 mol/L Sodium Acetate Solution (pH 6.5) : Acetonitrile (93:7 v/v).[14]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Derivatization Reagent: 10 mM FMOC-Cl in acetonitrile.
-
Borate Buffer: 0.1 M Borate buffer, pH 9.5.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a reference standard of the compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution at the same concentration.
-
-
Derivatization Procedure: [12]
-
To 100 µL of the standard or sample solution in a vial, add 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl derivatization reagent.
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 15 minutes.
-
Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
The sample is now ready for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-20 min: 80% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Re-equilibrate at 30% B
-
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential Applications and Future Directions
Substituted propanolamines are a well-recognized class of compounds in medicinal chemistry.[1] Derivatives of 3-amino-1-propanol are explored for a wide array of biological activities.[15] For instance, related structures have been investigated as appetite suppressants and for their effects on the central nervous system.[1] The specific 2,4-dimethoxy substitution pattern on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially modulating its interaction with biological targets.
Given its structure, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol represents a promising starting point for the synthesis of novel compounds for high-throughput screening in drug discovery programs targeting G-protein coupled receptors (GPCRs), ion channels, or enzyme systems.
References
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Appchem. (n.d.). 3-AMINO-1-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (2005). Substituted propanolamines and alkylamines derived from fluoxetine as potent appetite suppressants. Retrieved from [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies. Retrieved from [Link]
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Wikidata. (2025). 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Propanolamine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
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SciSpace. (n.d.). Ethanolamines and Propanolamines. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
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Welch Materials. (2025). Analytical Method for 18 Amino Acids. Retrieved from [Link]
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